1-(1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole
Description
The compound 1-(1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole is a heterocyclic molecule featuring a benzo[d]imidazole core linked to a pyrrolidine ring via a sulfonyl bridge. The pyrrolidine moiety is further substituted with a 1-ethyl-3,5-dimethylpyrazole group. This structure integrates two pharmacologically significant heterocycles: the benzo[d]imidazole, known for its role in medicinal chemistry (e.g., antiviral and anticancer agents), and the pyrazole, which contributes to metabolic stability and binding affinity .
Properties
IUPAC Name |
1-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]-2-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c1-5-23-14(3)19(13(2)21-23)27(25,26)22-11-10-16(12-22)24-15(4)20-17-8-6-7-9-18(17)24/h6-9,16H,5,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHBJERLXHKZIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole is a complex organic molecule that combines elements of pyrazole, pyrrolidine, and benzimidazole structures. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 373.56 g/mol. The structure is characterized by the presence of a sulfonyl group attached to a pyrrolidine ring and a benzimidazole moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives of 1-ethyl-3,5-dimethylpyrazole have been screened against various human tumor cell lines. One study reported that certain pyrazole derivatives showed promising activity against Hepatitis C virus (HCV) and exhibited cytotoxic effects on cancer cells, suggesting a potential role in cancer therapy .
Antimicrobial Properties
The incorporation of the benzimidazole moiety has been linked to enhanced antimicrobial activity. Research indicates that benzimidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This compound's structural features may contribute to its ability to disrupt bacterial cell wall synthesis or interfere with DNA replication .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
- Anticancer Screening : A study conducted by the National Institutes of Health evaluated various pyrazole derivatives for anticancer activity against 60 human tumor cell lines. The results highlighted several compounds with IC50 values in the low micromolar range, indicating potent anticancer effects .
- Antimicrobial Testing : In vitro tests demonstrated that derivatives containing the benzimidazole ring exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be as low as 25 µg/mL for some derivatives .
- Mechanistic Insights : Molecular dynamics simulations revealed that these compounds interact with target proteins primarily through hydrophobic interactions, which are crucial for their biological efficacy. This suggests that structural modifications could enhance binding affinity and specificity .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-(1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis.
Anticancer Potential
The benzimidazole framework is also linked to anticancer activity. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and modulation of signaling pathways . This suggests that the compound may serve as a lead structure for developing new anticancer agents.
Pesticidal Properties
The compound's structure indicates potential use as a pesticide or herbicide. Pyrazole derivatives are known for their effectiveness in pest control due to their ability to disrupt metabolic processes in insects . The incorporation of the sulfonyl group may enhance the efficacy and selectivity of the compound against target pests while minimizing harm to non-target organisms.
Polymer Chemistry
The unique chemical structure of 1-(1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole allows for its potential application in polymer chemistry. The compound can be used as a building block for synthesizing novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .
Case Studies
Comparison with Similar Compounds
Key Observations :
- The target compound’s synthesis likely diverges from the one-pot methods used for imidazole-triazoles (C1-C9) , instead requiring sequential functionalization of the benzo[d]imidazole and pyrazole rings.
- Unlike the SNAr-driven synthesis of imidazole-bipyridine derivatives , the sulfonyl-pyrrolidine linker in the target compound suggests sulfonylation or Mitsunobu reactions as plausible steps.
Critical Analysis :
- The pyrazole-sulfonyl group in the target compound may enhance bioavailability compared to simpler imidazole derivatives, as seen in piperazine-sulfonyl analogs .
- The benzo[d]imidazole moiety could confer antiviral or anticancer properties, as observed in related compounds targeting DNA topoisomerases .
Crystallographic and Computational Studies
The refinement of similar compounds using SHELX software (e.g., SHELXL for small-molecule crystallography) highlights the importance of structural validation . For instance, imidazole-triazoles (C1-C9) likely required X-ray diffraction to confirm regioselectivity during synthesis . The target compound’s complex stereochemistry (pyrrolidine ring conformation) would benefit from similar computational or crystallographic analysis.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what optimization strategies are critical for improving yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the pyrazole sulfonyl chloride intermediate via sulfonation of 1-ethyl-3,5-dimethylpyrazole using chlorosulfonic acid, followed by purification via recrystallization .
- Step 2 : Sulfonylation of pyrrolidine derivatives (e.g., 3-amino-pyrrolidine) under anhydrous conditions (e.g., DCM, triethylamine) to form the sulfonamide linkage .
- Step 3 : Coupling with 2-methylbenzimidazole using a coupling agent like EDCI/HOBt in DMF at 60°C .
Optimization : Control reaction pH, use inert atmospheres to prevent oxidation, and monitor intermediates via TLC or HPLC. Column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended for purification .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of the pyrazole and benzimidazole moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.2–2.5 ppm) .
- HRMS : Validate molecular weight (expected [M+H]+: ~458.2 Da).
- XRD : For crystal structure determination, use SHELXL-2018 with Mo-Kα radiation (λ = 0.71073 Å) to resolve bond lengths/angles and hydrogen bonding networks .
- Elemental Analysis : Ensure purity (>95%) by matching calculated vs. experimental C, H, N percentages .
Q. What initial biological screening assays are recommended for evaluating its antimicrobial potential?
- Agar Dilution Method : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–256 µg/mL .
- MIC Determination : Use microbroth dilution (CLSI guidelines) with reference antibiotics (e.g., streptomycin) as controls .
- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects over 24 hours .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s mechanism of action?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electrostatic potential maps and identify nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase). Pyrazole sulfonyl groups often form hydrogen bonds with ATP-binding pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Q. What strategies resolve crystallographic data contradictions (e.g., disorder in the pyrrolidine ring)?
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned datasets. Adjust HKLF 5 instructions for pseudo-merohedral twinning .
- Disorder Modeling : Split the pyrrolidine ring into two conformers (occupancy ratio 60:40) and apply SIMU/SADI restraints to bond distances .
- Hydrogen Bonding : Validate with PLATON’s ADDSYM to ensure symmetry-consistent H-bond networks .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced bioactivity?
- Pyrazole Modifications : Replace ethyl with bulkier groups (e.g., isopropyl) to enhance hydrophobic interactions. Monitor MIC shifts against P. aeruginosa .
- Benzimidazole Substitutions : Introduce electron-withdrawing groups (e.g., -CF3) at position 5 to improve DNA intercalation .
- Sulfonyl Linker : Test sulfonamide vs. sulfone derivatives to optimize metabolic stability .
Q. What experimental controls are essential when analyzing contradictory antimicrobial data across studies?
- Positive/Negative Controls : Include gentamicin (for Gram-negative) and vancomycin (for Gram-positive) to validate assay conditions .
- Solvent Controls : Use DMSO (<1% v/v) to rule out solvent toxicity.
- Replicate Experiments : Perform triplicate assays with independent compound batches to assess reproducibility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
